N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS: 866590-95-6) is a synthetic acetamide derivative featuring a quinoline core substituted with a 4-ethylbenzenesulfonyl group at position 3, a 4-oxo-1,4-dihydroquinolin-1-yl moiety, and an acetamide linker bonded to a 4-chlorophenyl group. The compound’s molecular formula is C₂₅H₂₂ClN₂O₄S, with a molecular weight of 489.97 g/mol . This compound is of interest in medicinal chemistry due to the quinoline scaffold’s prevalence in bioactive molecules, particularly in antimicrobial and anti-inflammatory agents .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-2-17-7-13-20(14-8-17)33(31,32)23-15-28(22-6-4-3-5-21(22)25(23)30)16-24(29)27-19-11-9-18(26)10-12-19/h3-15H,2,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVCRDCKUFCMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the quinoline core.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s quinoline core is known for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
- Quinoline vs. Benzothiazole/Quinazolinone: The target compound’s quinoline core may offer distinct π-π stacking interactions compared to benzothiazole (flat heterocycle) or quinazolinone (hydrogen-bonding carbonyl) scaffolds .
- Sulfonyl vs. Sulfanyl Groups: The 4-ethylbenzenesulfonyl group in the target compound enhances electron withdrawal and stability compared to the sulfanyl group in the quinazolinone derivative, which may confer redox activity .
Substituent Effects on Bioactivity
- Chlorophenyl vs. Bromophenyl/Dichlorophenyl: highlights 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide, where the 4-chlorophenyl group improves lipophilicity and target affinity compared to bromophenyl analogs .
Ethylbenzenesulfonyl vs. Methoxyethyl/Phenyl :
Physicochemical and Pharmacokinetic Properties
Implications: The target compound’s moderate logP and smaller molecular weight suggest better bioavailability than goxalapladib but reduced solubility compared to the sulfamoyl-containing quinazolinone derivative.
Biological Activity
N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.
1. Chemical Structure and Synthesis
The compound is characterized by a quinoline core with various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Preparation of the quinoline core : This can be achieved through methods such as Skraup synthesis or Friedländer synthesis.
- Introduction of substituents : The 4-chlorophenyl group is added via electrophilic aromatic substitution, while the 4-ethylphenylsulfonyl group is introduced through sulfonylation reactions.
- Final acetamide formation : The last step involves acylation of the quinoline derivative to yield the acetamide structure.
2.1 Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a quinoline core demonstrate varying degrees of activity against bacteria such as Salmonella typhi and Bacillus subtilis .
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| Compound A | 0.5 | 38.42 |
| Compound B | 0.5 | 42.00 |
| Compound C | 0.5 | 31.55 |
The above table summarizes the inhibition rates of synthesized compounds against specific bacterial strains, indicating moderate to strong antibacterial activity.
2.2 Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. For example, MTT assays have shown that certain derivatives exhibit notable cytotoxic effects on cancer cell lines, although they may be less potent than established chemotherapeutic agents like 5-fluorouracil .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cancer cell proliferation or bacterial growth.
- Receptor Modulation : Binding to receptors can alter signaling pathways, leading to therapeutic effects.
The unique combination of functional groups in this compound enhances its solubility and interaction with biological targets, making it a promising candidate for further research .
4. Case Studies and Research Findings
Several studies have examined the biological properties of similar compounds:
- A study conducted by Raghavendra et al. reported enhanced anticancer activity with specific substitutions on the quinoline moiety .
- Another investigation highlighted the antibacterial efficacy of sulfonamide derivatives against various bacterial strains, reinforcing the potential for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
